1-[(4-chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine
Description
1-[(4-Chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is a synthetic organic compound characterized by the presence of both chlorophenyl and propylsulfonyl groups attached to a piperazine ring
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-propylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S2/c1-2-11-21(17,18)15-7-9-16(10-8-15)22(19,20)13-5-3-12(14)4-6-13/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVARDCIYSIUIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine can be synthesized through a multi-step process involving the sulfonylation of piperazine. The general synthetic route includes:
Sulfonylation of Piperazine: Piperazine is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form 1-(4-chlorophenylsulfonyl)piperazine.
Propylsulfonylation: The intermediate product is then reacted with propylsulfonyl chloride under similar conditions to yield the final compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonyl groups can be involved in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its sulfonyl groups.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Potential use as an antihistamine or anti-inflammatory agent due to its structural similarity to known pharmacophores.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological targets.
Industry:
Material Science:
Chemical Manufacturing: Used as a building block in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine exerts its effects involves interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cell membranes, altering their properties and affecting cellular functions.
Comparison with Similar Compounds
- 1-(4-Chlorobenzyl)-4-(propylsulfonyl)piperazine
- 1-(4-Chlorophenyl)-4-(methylsulfonyl)piperazine
Uniqueness: 1-[(4-Chlorophenyl)sulfonyl]-4-(propylsulfonyl)piperazine is unique due to the presence of both chlorophenyl and propylsulfonyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications.
This compound’s dual sulfonyl groups make it particularly interesting for further research and development in various scientific fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
